molecular formula C13H13N3O B1630359 4,4'-Diaminobenzanilide CAS No. 785-30-8

4,4'-Diaminobenzanilide

Cat. No. B1630359
CAS RN: 785-30-8
M. Wt: 227.26 g/mol
InChI Key: XPAQFJJCWGSXGJ-UHFFFAOYSA-N
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Description

4,4’-Diaminobenzanilide is a chemical compound used in the production of dyes and plastic stabilizers .


Synthesis Analysis

The synthesis of 4,4’-Diaminobenzanilide involves several stages. The first stage involves the reaction of 4,4’-dinitrobenzanilide with palladium on activated charcoal and hydrogen in N,N-dimethyl-formamide at 10 under 6000.6 Torr in an autoclave . The second stage involves further processing in butan-1-ol at 25 - 135 for 0.333333 h in an autoclave . The yield of this process is 96.1% .


Molecular Structure Analysis

The molecular formula of 4,4’-Diaminobenzanilide is C13H13N3O . Its linear formula is NH2C6H4C(O)NHC6H4NH2 .


Chemical Reactions Analysis

4,4’-Diaminobenzanilide has been used as a substitute for benzidine in the synthesis of direct dyes . It has also been used in the preparation of Schiff base ligand by condensing with p-nitrobenzaldehyde .


Physical And Chemical Properties Analysis

4,4’-Diaminobenzanilide is a powder to crystal substance . It has a density of 1.314±0.06 g/cm3 . Its melting point is 205-207 °C .

Scientific Research Applications

Carcinogenicity Evaluation

4,4'-Diaminobenzanilide, alongside 4,4'-diaminoazobenzene, was evaluated for carcinogenicity through a study involving BALB/c mice exposed to various dose levels for 60 weeks. This research aimed to identify any potential tumor development related to the compound's intake. The findings indicated that the presence of tumors was consistent with those typically observed in BALB/c mice, showing no correlation between tumor development and the treatment, suggesting that 4,4'-Diaminobenzanilide does not possess carcinogenic properties under the conditions tested (G. Della Porta & T. Dragani, 1981).

Corrosion Inhibition

Another distinct application of a chemically similar compound, 3,4-diaminobenzonitrile, which showcases the potential for structural analogs of 4,4'-Diaminobenzanilide in industrial applications, involves its use as a corrosion inhibitor for steel. The study utilized electrochemical impedance spectroscopy, potentiodynamic measurements, and solution assay analysis to assess its efficiency, highlighting the broader chemical family's utility in protecting metals from corrosion (G. Sığırcık, T. Tüken, & M. Erbil, 2016).

Bioimaging Applications

The development of DAR-4M AM, a fluorescent indicator based on the rhodamine chromophore for nitric oxide (NO) bioimaging, exemplifies the advanced use of diamino compounds in biomedical research. This compound allows for the excitation with 550-nm light and significantly increases fluorescence quantum yield upon reaction with NO. Its successful application in visualizing NO produced by bovine aortic endothelial cells underlines the potential for 4,4'-Diaminobenzanilide derivatives in bioimaging technologies (H. Kojima et al., 2001).

Polymer Synthesis

Research involving the preparation of polyamides via the Yamazaki phosphorylation reaction highlighted the use of 4,4'-Diaminobenzanilide (DAB) with diacids to yield simple and random copolyamides. DAB's inclusion, due to its preformed amide linkage, was found to promote polycondensation, minimize by-product formation, and enhance polymer solubility, demonstrating its significance in the field of polymer chemistry (J. Asrar, J. Preston, & W. R. Krigbaum, 1982).

Safety And Hazards

4,4’-Diaminobenzanilide is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

Research has been conducted on the application of 4,4’-Diaminobenzanilide Schiff Base Metal Complexes as Anti-Tumor and Anti-Dengue Agents . This suggests potential future directions in the biomedical field.

properties

IUPAC Name

4-amino-N-(4-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAQFJJCWGSXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020400
Record name 4,4'-Diaminobenzanilide
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,4'-Diaminobenzanilide

CAS RN

785-30-8
Record name 4,4′-Diaminobenzanilide
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Record name 4,4'-Diaminobenzanilide
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Record name 4,4'-Diaminobenzanilide
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Record name Benzamide, 4-amino-N-(4-aminophenyl)-
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Record name 4,4'-Diaminobenzanilide
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Record name 4,4'-diaminobenzanilide
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Record name 4,4'-DIAMINOBENZANILIDE
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Synthesis routes and methods

Procedure details

A portion (22.0 grams, 0.1532 nitro equivalents) of 4,4'-dinitrobenzanilide from A above and ethanol (300 milliliters) are added to a 400 milliliter heavy walled glass bottle and then sparged with nitrogen. After removal of air by nitrogen sparging, Raney nickel catalyst (6.0 grams of a 75 % wt. slurry in water at pH 10) is added to the slurry in the glass bottle which is then stoppered and multiply purged with hydrogen to replace the nitrogen atmosphere. The bottle is then placed on a shaking type agitator, and pressurized to 46.5 psig hydrogen. Shaking of the pressurized slurry at room temperature (25° C.) commences until 20.7 hours later, the hydrogen pressure reading indicated that 42 psig of hydrogen has been consumed. The product slurry is recovered, diluted into dimethylsulfoxide (250 milliliters) to provide a solution of product containing precipitated Raney nickel, then filtered through a medium porosity fritted glass funnel. The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum to provide a solid product. The solid product is further dried in a vacuum oven at 120° C. and 3 mm Hg to a constant weight of 16.98 grams. The product thus recovered is light golden orange in color. Fourier transform infrared spectrophotometric analysis of a nujol mull of the product on a sodium chloride plate confirms the product structure (disappearance of the absorbances observed for the conjugated nitro group, secondary amide N-H stretching (solid state) and primary amine N-H group stretching absorbances observed at 3393, 3318 and 3207 cm-1 and secondary amide carbonyl stretching (solid state) absorbance observed at 1630 cm-1). Proton magnetic resonance spectroscopy further confirms the product structure.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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